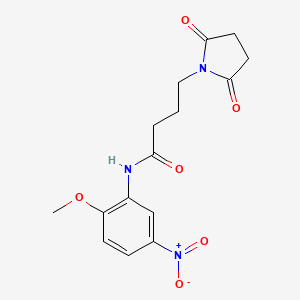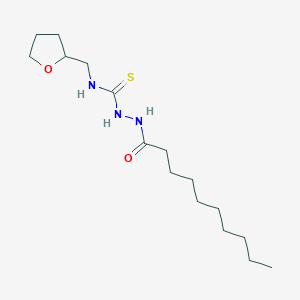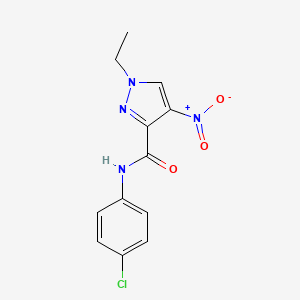![molecular formula C13H12BrNO4S2 B4622964 ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B4622964.png)
ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate
Übersicht
Beschreibung
Ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C₁₃H₁₂BrNO₄S₂. It is a derivative of benzoic acid, featuring a brominated thiophene ring and a sulfonamide group.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate typically involves multiple steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: The brominated thiophene undergoes sulfonylation with a sulfonyl chloride to form the sulfonyl derivative.
Coupling with Benzoic Acid Derivative: The sulfonylated thiophene is then coupled with ethyl 4-aminobenzoate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene sulfides.
Coupling: Biaryl compounds.
Wirkmechanismus
The mechanism of action of ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors due to the presence of the sulfonamide group, which is known to interact with various biological targets. The brominated thiophene ring may also contribute to its activity by facilitating interactions with hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate
- Ethyl 4-{[(5-methyl-2-thienyl)sulfonyl]amino}benzoate
- Ethyl 4-{[(5-phenyl-2-thienyl)sulfonyl]amino}benzoate
Uniqueness
Ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, methyl, and phenyl analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets .
Eigenschaften
IUPAC Name |
ethyl 4-[(5-bromothiophen-2-yl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4S2/c1-2-19-13(16)9-3-5-10(6-4-9)15-21(17,18)12-8-7-11(14)20-12/h3-8,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOGFZOFQSYJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol hydrochloride](/img/structure/B4622888.png)
![(2Z)-6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622896.png)
![2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B4622899.png)
![(6Z)-6-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE](/img/structure/B4622912.png)
![ETHYL 4-({[4-(3-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE](/img/structure/B4622919.png)


![1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4622936.png)

![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4622954.png)

![3,6-diamino-5-cyano-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4622965.png)
![(2E)-3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B4622983.png)
